N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
N-{2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a benzamide derivative featuring a central 1,3-thiazole ring substituted with a methyl group at position 4 and a 4-methylphenyl group at position 2. The ethyl linker connects the thiazole ring to a benzamide moiety.
Properties
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-8-10-17(11-9-14)20-22-15(2)18(24-20)12-13-21-19(23)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPXOCCRSUFWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division. These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes that inhibit bacterial cell division. This interaction can disrupt the normal function of the target protein, potentially leading to the death of the bacterial cell.
Biological Activity
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C21H22N2OS
- Molecular Weight : 350.48 g/mol
- CAS Number : 896375-91-0
The biological activity of this compound can be attributed to its structural components, particularly the thiazole ring and the benzamide moiety. The thiazole ring is known to interact with various biological targets, including enzymes and receptors, leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme activity by mimicking natural substrates, disrupting essential metabolic pathways .
Antitumor Activity
This compound has shown promising results in various cancer cell lines. Studies have demonstrated that its cytotoxic effects are linked to the presence of electron-donating groups on the phenyl ring, enhancing its interaction with tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure can significantly influence the biological activity of thiazole derivatives:
- Substituents on the Thiazole Ring : Methyl groups at specific positions enhance antimicrobial and anticancer activities.
- Benzamide Moiety : The presence of a benzamide group is crucial for maintaining the compound's efficacy against cancer cells .
| Compound | Structure | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 1 | Thiazole with methoxy group | 1.61 ± 1.92 | Antitumor |
| 2 | Thiazole with dimethyl group | 1.98 ± 1.22 | Antitumor |
| 3 | Benzamide derivative | < 10 | Antimicrobial |
Study 1: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines, including A431 and Jurkat cells. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in inhibiting cell growth .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed comparable effectiveness to established antibiotics like norfloxacin, suggesting potential for development as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Thiazole-Based Benzamides
Substituent Variations on the Thiazole Ring
- N-(4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca): This analog (from ) replaces the ethyl linker with a direct bond to the thiazole’s 5-position and introduces a hydroxyl group at position 4 and a methoxy group on the phenyl ring.
- N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
The benzamide is attached to the thiazole’s 2-position, and a nitro group replaces the methylphenyl substituent. The nitro group’s electron-withdrawing nature may alter electronic distribution, affecting reactivity or binding interactions .
Linker and Functional Group Variations
Spectral and Physicochemical Properties
Table 1: Spectral Data Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | |
|---|---|---|---|---|
| Target Compound | 376.4 (calc.) | Not reported | - | |
| 4ca () | ~348 | Not reported | 90–95 | |
| 8a () | 414.49 | 290 | 80 |
Key Research Findings
Substituent Impact : Electron-donating groups (e.g., methoxy in 4ca) increase solubility but may reduce membrane permeability compared to hydrophobic methyl groups .
Heterocycle Core : Thiadiazoles () and triazoles () often exhibit enhanced bioactivity over thiazoles due to additional hydrogen-bonding sites .
Synthesis Efficiency : Catalyst-free Hantzsch cyclization () offers higher yields (>90%) compared to methods requiring reflux with nucleophiles (70–80% in ) .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, and how are reaction conditions optimized?
- Answer : The compound can be synthesized via Hantzsch thiazole cyclization , where α-chloroglycinates react with thiourea derivatives under catalyst-free conditions. Key steps include:
- Cyclization : Optimizing temperature (80–100°C) and solvent (ethanol/water mixtures) to achieve yields >90% .
- Substituent control : Introducing methyl and 4-methylphenyl groups via pre-functionalized starting materials (e.g., 4-methylphenyl thiourea) .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients to isolate the product as amorphous solids .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- Answer :
- FTIR : Confirms amide C=O stretching (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
- NMR : ¹H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C-NMR resolves thiazole carbons (C-2 at ~160 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths/angles (e.g., C-S bond: ~1.72 Å) .
Q. What in vitro assays are typically used to evaluate the biological activity of thiazole-containing benzamide derivatives?
- Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) and fungi .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial acyl carrier protein phosphopantetheinyltransferase (ACPS-PPTase) , critical for fatty acid biosynthesis .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced Research Questions
Q. How can Hantzsch cyclization be modified to enhance regioselectivity and purity for polysubstituted thiazoles?
- Answer :
- Solvent effects : Using polar aprotic solvents (e.g., DMF) increases cyclization rates but may require post-reaction hydrolysis to remove byproducts .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
- Table : Comparison of reaction conditions:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol/80°C | 90 | 95 | |
| DMF/Microwave | 88 | 92 |
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity) be reconciled in structure-activity relationship (SAR) studies?
- Answer :
- Dose-response profiling : Separate MIC (antimicrobial) and IC₅₀ (cytotoxicity) curves to identify therapeutic windows .
- Substituent tuning : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl) to reduce off-target cytotoxicity while retaining antimicrobial activity .
- Pathway analysis : Use transcriptomics to verify if cytotoxicity arises from non-specific biochemical pathway disruption .
Q. What crystallographic software and refinement strategies are recommended for resolving disordered thiazole rings in X-ray structures?
- Answer :
- SHELXL : Apply ISOR and DELU restraints to model thermal motion and bond distance uncertainties in the thiazole moiety .
- Twinning analysis : Use PLATON to detect twinning (common in thiazole derivatives) and apply HKLF5 data for refinement .
- Hydrogen bonding : Map interactions between the benzamide NH and adjacent carbonyl groups to stabilize crystal packing .
Q. How can substituent modifications on the thiazole ring influence metabolic stability in preclinical studies?
- Answer :
- Fluorine incorporation : Replace methyl groups with -CF₃ to enhance metabolic stability via reduced CYP450 oxidation .
- Deuterium labeling : Introduce deuterium at benzylic positions to prolong half-life (e.g., D-labeled ethyl group) .
- In vitro microsomal assays : Compare parent compound vs. derivatives using liver microsomes to quantify metabolic degradation rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
